molecular formula C16H16N2O3 B556253 (S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide CAS No. 58690-81-6

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide

Cat. No. B556253
CAS RN: 58690-81-6
M. Wt: 284,31 g/mole
InChI Key: QYBPBEKJXBRSGI-AWEZNQCLSA-N
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Description

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites .


Synthesis Analysis

The main building blocks of lignin, a type of phenolic compound, are the hydroxycinnamyl alcohols (or monolignols) coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol . The monolignols are synthesized from Phe through the general phenylpropanoid and monolignol-specific pathways .


Molecular Structure Analysis

The structure of phenolic acids consists of a phenolic ring with an attached carbon chain bearing a carboxylic group . The most important compounds of this family are hydroxybenzoic (C6-C1) and hydroxycinnamic acids (C6-C3) .


Chemical Reactions Analysis

Lignin is a complex natural polymer resulting from the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . These polymers are deposited predominantly in the walls of secondarily thickened cells, making them rigid and impervious .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

  • Scientific Field: Plant Physiology

    • Application : The compound is related to the structure of lignin, a complex organic polymer that is important for the formation of cell walls in plants . Lignin makes the cell walls rigid and impervious, which is crucial for the plant’s resistance against various biotic and abiotic stress conditions .
    • Methods of Application : The study of this compound in relation to lignin involves the analysis of the biosynthetic pathway of lignin, which includes the oxidative combinatorial coupling of 4-hydroxyphenylpropanoids . The main building blocks of lignin are the hydroxycinnamyl alcohols coniferyl alcohol and sinapyl alcohol, with typically minor amounts of p-coumaryl alcohol .
    • Results or Outcomes : Understanding the structure and biosynthesis of lignin can help in designing plants that either deposit less lignin or produce lignins that are more amenable to chemical degradation . This has significant implications for the conversion of plant biomass to pulp or biofuels, as the removal of lignin from plant biomass is a costly process .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound has been identified in the fruit of Ailanthus altissima, a medicinal plant . The fruit of this plant has been used in traditional Chinese medicine for the treatment of various ailments .
    • Methods of Application : The compound was isolated and identified from the fruit of Ailanthus altissima along with other phenylpropionamides, phenols, and flavonoids . The structures of these compounds were elucidated based on spectroscopic analysis .
    • Results or Outcomes : The isolated compounds were evaluated for their inhibitory activity against Tobacco mosaic virus (TMV) using the leaf-disc method . Among the compounds isolated, some showed moderate inhibition against TMV .

Future Directions

Phenolic compounds, due to their unique structure and properties, have potential applications in various fields such as the cosmetic, food, pharmaceutical, and health industries . Research is ongoing to explore these applications further.

properties

IUPAC Name

N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-15(20)14(10-11-6-8-13(19)9-7-11)18-16(21)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H2,17,20)(H,18,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBPBEKJXBRSGI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Benzamido-3-(p-hydroxyphenyl)propionamide

CAS RN

58690-81-6
Record name Benzenepropanamide, α-(benzoylamino)-4-hydroxy-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58690-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-benzamido-3-(p-hydroxyphenyl)propionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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